molecular formula C19H28N2O4S3 B11409852 4-[(4-methylphenyl)sulfonyl]-N,N-dipropyl-2-(propylsulfonyl)-1,3-thiazol-5-amine

4-[(4-methylphenyl)sulfonyl]-N,N-dipropyl-2-(propylsulfonyl)-1,3-thiazol-5-amine

Cat. No.: B11409852
M. Wt: 444.6 g/mol
InChI Key: ZPDMPMHBVOUGJU-UHFFFAOYSA-N
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Description

4-[(4-methylphenyl)sulfonyl]-N,N-dipropyl-2-(propylsulfonyl)-1,3-thiazol-5-amine is a complex organic compound with a unique structure that includes a thiazole ring, sulfonyl groups, and propyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylphenyl)sulfonyl]-N,N-dipropyl-2-(propylsulfonyl)-1,3-thiazol-5-amine typically involves multiple steps, including the formation of the thiazole ring and the introduction of sulfonyl and propyl groups. Common reagents used in the synthesis include sulfonyl chlorides, amines, and thiazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylphenyl)sulfonyl]-N,N-dipropyl-2-(propylsulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-[(4-methylphenyl)sulfonyl]-N,N-dipropyl-2-(propylsulfonyl)-1,3-thiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)sulfonyl]-N,N-dipropyl-2-(propylsulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. The sulfonyl groups may interact with proteins or enzymes, altering their activity or function. The thiazole ring can also play a role in binding to biological targets, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
  • 4-Methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}butyl)benzenesulfonamide
  • N-(p-Toluenesulfonyl)imino]phenyliodinane

Uniqueness

4-[(4-methylphenyl)sulfonyl]-N,N-dipropyl-2-(propylsulfonyl)-1,3-thiazol-5-amine is unique due to its specific combination of functional groups and structural features. The presence of both sulfonyl and thiazole groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H28N2O4S3

Molecular Weight

444.6 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-N,N-dipropyl-2-propylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C19H28N2O4S3/c1-5-12-21(13-6-2)18-17(20-19(26-18)27(22,23)14-7-3)28(24,25)16-10-8-15(4)9-11-16/h8-11H,5-7,12-14H2,1-4H3

InChI Key

ZPDMPMHBVOUGJU-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(N=C(S1)S(=O)(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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